N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
Scientific Research Applications
Antitumor Activity
N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide derivatives have been evaluated for their antitumor activity. A study by El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to the one . These compounds showed mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, highlighting their potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a key structural element of the compound , have shown promising results in antimicrobial research. Bondock et al. (2008) synthesized novel heterocycles incorporating this moiety and evaluated their antimicrobial potential, finding several compounds with significant antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal and Antibacterial Potential
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives have also been explored for their insecticidal and antibacterial properties. Deohate and Palaspagar (2020) synthesized and evaluated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics, demonstrating the versatility of this chemical class in addressing diverse biological targets (Deohate & Palaspagar, 2020).
Analgesic and Anti-inflammatory Activities
The structural framework of pyrazolo[3,4-d]pyrimidines has been utilized in the synthesis of compounds with potential analgesic and anti-inflammatory activities. Azam et al. (2013) explored a series of benzothiazol derivatives containing the pyrazolo[3,4-d]pyrimidine moiety, some of which exhibited significant analgesic and anti-inflammatory activities (Azam, Dharanya, Mehta, & Sachdeva, 2013).
Properties
IUPAC Name |
N-benzyl-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-8-9-18(10-16(15)2)27-21-19(12-25-27)22(29)26(14-24-21)13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQYFIPYAGDRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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